2-(Methoxymethyl)oxane-2-carbonitrile
Description
Contextualization of Oxane Derivatives in Advanced Organic Synthesis
The oxane ring, also known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing one oxygen atom. wikipedia.org This structural motif is not merely a simple cyclic ether; it is a fundamental component of a wide array of biologically active compounds, including pheromones, marine toxins, and pharmaceutical agents. chemicalbook.comguidechem.com The prevalence of the oxane ring in nature, particularly as the core of pyranose sugars like glucose, has made it an attractive and important target for synthetic organic chemists. wikipedia.orgguidechem.com
In advanced organic synthesis, oxane derivatives are utilized as versatile building blocks. Their conformational stability, akin to cyclohexane, allows for predictable stereochemical control during synthetic transformations. The synthesis of complex natural products, such as the anticancer agents bryostatin (B1237437) and eribulin, heavily relies on methodologies for the stereoselective construction of substituted tetrahydropyran rings. chemicalbook.comguidechem.comnih.gov Methods for synthesizing these rings are diverse and include intramolecular radical cyclizations and oxa-Michael reactions, which can provide high levels of stereocontrol. nih.gov Furthermore, the 2-tetrahydropyranyl (THP) group is widely used as a common protecting group for alcohols in multi-step syntheses, highlighting the ring's utility and stability under various reaction conditions. wikipedia.orgchemicalbook.com The incorporation of the oxane scaffold is therefore a well-established strategy for imparting specific structural and conformational properties to a target molecule.
Strategic Importance of Nitrile Functionalities in Complex Molecule Construction
The nitrile, or cyano (-C≡N), group is a small yet powerful functional group in organic chemistry. numberanalytics.com Its unique electronic structure and reactivity make it an invaluable tool in the construction of complex molecules, particularly in medicinal chemistry. nih.govsioc-journal.cn More than 30 pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) contain a nitrile moiety, a testament to its importance. nih.gov
The strategic value of the nitrile group stems from its remarkable versatility. It can be transformed into a wide range of other functional groups, serving as a synthetic linchpin. numberanalytics.comchemistrysteps.com These transformations allow chemists to introduce diverse functionalities late in a synthetic sequence.
Table 1: Key Synthetic Transformations of the Nitrile Group
| Starting Material | Reagent(s) | Product Functional Group |
| R-C≡N | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (R-COOH) |
| R-C≡N | LiAlH₄ then H₂O | Primary Amine (R-CH₂NH₂) |
| R-C≡N | DIBAL-H then H₂O | Aldehyde (R-CHO) |
| R-C≡N | Grignard Reagent (R'-MgBr) then H₂O | Ketone (R-CO-R') |
This table illustrates some of the fundamental conversions of the nitrile group, making it a precursor to amines, carboxylic acids, aldehydes, and ketones. chemistrysteps.comlibretexts.org
Beyond its role as a synthetic intermediate, the nitrile group itself contributes significantly to the properties of a molecule. Its strong dipole and ability to act as a hydrogen bond acceptor can enhance binding affinity to biological targets. nih.govnih.gov It often serves as a bioisostere for carbonyl groups or halogens. sioc-journal.cnnih.gov Furthermore, incorporating a nitrile can improve a drug's pharmacokinetic profile by increasing metabolic stability and modulating solubility. nih.govsioc-journal.cn
Rationale for Research on 2-(Methoxymethyl)oxane-2-carbonitrile as a Key Synthetic Intermediate
While specific research focusing solely on this compound is not extensively documented, the rationale for its significance as a synthetic intermediate can be deduced from its unique structural features. The molecule combines the stable oxane scaffold with two critical functional groups—a nitrile and a methoxymethyl ether—at the C2 position, creating a stereogenic quaternary carbon center.
The construction of quaternary centers, particularly on heterocyclic rings, is a considerable challenge in organic synthesis. nih.govnih.gov Molecules containing such features are of great interest in medicinal chemistry as they provide novel three-dimensional structures. nih.gov this compound represents a pre-formed building block that elegantly solves this challenge.
The strategic advantages of this intermediate are manifold:
Pre-installed Quaternary Center: It provides a ready-made tetrasubstituted carbon atom, bypassing the often difficult steps required to construct such a sterically congested center.
Orthogonal Functionality: The molecule possesses two distinct functional groups. The nitrile group is a versatile handle for a wide array of chemical transformations, as detailed previously. researchgate.net The methoxymethyl ether is generally stable and less reactive, allowing for selective manipulation of the nitrile.
Defined Stereochemistry: The position of the substituents at C2, adjacent to the ring oxygen, offers potential for diastereoselective reactions, influencing the conformation of the ring and the accessibility of the functional groups.
Scaffold for Complex Architectures: This building block is an ideal starting point for the synthesis of more complex structures, such as spirocyclic compounds (where two rings share a single atom) or other densely functionalized oxane derivatives. The ring can be opened or further elaborated, while the side chains can be modified to build intricate molecular architectures.
In essence, this compound is designed as a highly valuable intermediate that provides a streamlined solution to common synthetic challenges, enabling the efficient creation of novel and complex molecules with potential applications in drug discovery and materials science.
Historical Overview of Related Heterocyclic Building Blocks
The study of heterocyclic compounds is a cornerstone of modern organic chemistry, with a history dating back to the early 19th century. wikipedia.orgresearchgate.net The development of this field has been integral to our understanding of biology and the creation of synthetic materials, particularly dyes and pharmaceuticals. troindia.innumberanalytics.com
The journey began with the isolation and identification of simple heterocycles from natural sources. These early discoveries laid the groundwork for systematic study and, eventually, targeted synthesis.
Table 2: Timeline of Early Key Heterocyclic Discoveries
| Year | Chemist(s) | Discovery | Significance |
| 1818 | Brugnatelli | Alloxan (from uric acid) | An early isolated nitrogen-containing heterocycle. wikipedia.orgresearchgate.net |
| 1832 | Döbereiner | Furfural (a furan (B31954) derivative) | Produced by treating starch with sulfuric acid, identifying a key oxygen-containing heterocycle. wikipedia.orgresearchgate.net |
| 1834 | Runge | Pyrrole ("fiery oil") | Obtained from the dry distillation of bones, a fundamental nitrogen heterocycle. wikipedia.orgresearchgate.net |
| 1865 | August Kekulé | Proposed the cyclic structure of benzene | Provided the theoretical framework for understanding aromaticity, which was crucial for heterocyclic chemistry. numberanalytics.com |
| 1906 | Friedlaender | Synthetic Indigo Dye | A major milestone where synthetic chemistry, using heterocyclic building blocks, displaced a large agricultural industry. wikipedia.org |
Early structural elucidation was challenging and often relied on chemical reactions and properties rather than direct observation. numberanalytics.com For instance, the six-membered nitrogen-containing ring structure of pyridine (B92270) was only confirmed after extensive study. numberanalytics.com The advent of modern analytical techniques like spectroscopy and X-ray crystallography revolutionized the field, allowing for the precise determination of molecular structures. numberanalytics.com Pioneers like Adolf von Baeyer (work on indigo) and Emil Fischer (work on purines) made monumental contributions, linking heterocyclic structures to vital biological functions and industrial applications. numberanalytics.com Today, heterocyclic compounds are the largest and most varied family of organic molecules, with more than half of all known compounds being heterocycles and 59% of FDA-approved drugs containing a nitrogen heterocycle. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)oxane-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-10-7-8(6-9)4-2-3-5-11-8/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVSIHTZNACHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2 Methoxymethyl Oxane 2 Carbonitrile
De Novo Synthetic Routes to the Oxane Ring System
The formation of the tetrahydropyran (B127337) (THP) scaffold is a foundational step. THPs are prevalent structures in many natural products, making their synthesis a well-explored area of organic chemistry. nih.govwhiterose.ac.ukacs.org Common approaches include cycloadditions, Prins cyclizations, and various ring-closing strategies. nih.govbeilstein-journals.org
Cycloaddition Strategies for Six-Membered Cyclic Ethers
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer a powerful method for constructing six-membered heterocyclic rings. sigmaaldrich.comwikipedia.org This approach involves the [4+2] cycloaddition between a conjugated diene and a dienophile, where one or more atoms is a heteroatom. sigmaaldrich.com
To synthesize an oxane ring, an oxo-Diels-Alder reaction can be employed, which typically involves the reaction of a conjugated diene with an aldehyde (acting as the dienophile) to form a dihydropyran ring. wikipedia.org For the specific substitution pattern of the target molecule, a plausible route would involve a Lewis acid-catalyzed reaction between a functionalized diene, such as 1-methoxy-3-((methoxymethoxy)methyl)buta-1,3-diene, and formaldehyde (B43269). The resulting cycloadduct would contain the necessary substituents, which could be further elaborated to the target structure. Chiral Lewis acids can be used to induce enantioselectivity in such reactions. nih.gov Subsequent reduction of the double bond within the dihydropyran ring would yield the saturated oxane system.
Table 1: Key Features of Cycloaddition Strategies
| Reaction Type | Reactants | Key Features | Product |
| Hetero-Diels-Alder | Conjugated Diene + Aldehyde | Forms a C-C and a C-O bond simultaneously; can be catalyzed by Lewis acids. wikipedia.orgnih.gov | Dihydropyran |
| Intramolecular Hetero-Diels-Alder | Molecule with tethered diene and dienophile | Forms two rings; can be highly stereoselective. youtube.com | Fused/Bicyclic Oxane System |
Ring-Closing Reactions Involving Carbon-Oxygen Bond Formation
Intramolecular cyclization is a versatile strategy for forming the oxane ring from an acyclic precursor. Key methods include intramolecular Williamson ether synthesis, acid-catalyzed cyclization of unsaturated alcohols, and ring-closing metathesis.
Ring-Closing Metathesis (RCM) is a particularly effective method for forming unsaturated rings of various sizes, including the dihydropyran precursor to the oxane ring. wikipedia.orgnumberanalytics.com This reaction utilizes a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the intramolecular metathesis of a diene. organic-chemistry.org A suitable precursor for this strategy would be an acyclic ether with terminal alkene functionalities at appropriate positions, such as allyl (2-(methoxymethyl)allyl) ether. The RCM reaction would form a dihydropyran ring and release ethylene (B1197577) gas, which drives the reaction to completion. numberanalytics.com Subsequent hydrogenation of the double bond would furnish the desired saturated oxane ring. The functional group tolerance of modern RCM catalysts makes this a robust approach. organic-chemistry.orgrsc.org
Intramolecular Epoxide Ring Opening (IERO) of 4,5-epoxy-alcohols is another established method that yields tetrahydropyrans. nih.gov This process can be catalyzed by acids or transition metals, such as rhodium, to achieve high regioselectivity for the 6-endo cyclization required to form the six-membered ring. nih.gov
Installation of the Nitrile Functionality
Once the oxane ring is formed, the next critical phase is the introduction of the nitrile group at the C2 position, which is an anomeric carbon. This can be achieved through several distinct chemical transformations.
Nucleophilic Cyanation Approaches
Nucleophilic cyanation involves the substitution of a suitable leaving group at the C2 position of the oxane ring with a cyanide nucleophile. wikipedia.org A plausible precursor for this reaction would be a 2-halo-2-(methoxymethyl)oxane, such as the bromo or chloro derivative. This intermediate could be synthesized from the corresponding lactol via treatment with an appropriate halogenating agent.
The subsequent reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent would proceed via an Sₙ2-type mechanism to install the nitrile group. youtube.com To mitigate the toxicity of alkali metal cyanides, alternative reagents like zinc cyanide (Zn(CN)₂) with a palladium or nickel catalyst can also be employed. organic-chemistry.org
Table 2: Common Reagents for Nucleophilic Cyanation
| Cyanide Source | Typical Conditions | Notes |
| NaCN, KCN | Ethanolic reflux, or DMSO/DMF solvent. youtube.com | Standard, cost-effective reagents. |
| Zn(CN)₂ | Requires a transition metal catalyst (e.g., Pd or Ni complexes). organic-chemistry.org | Less toxic alternative to alkali cyanides. |
| Acetone cyanohydrin | Used with a photoredox catalyst under mild conditions. nsf.gov | Inexpensive and commercially available cyanide source. |
| Trimethylsilyl cyanide (TMSCN) | Lewis acid catalysis (e.g., BF₃·OEt₂) | Mild conditions, suitable for sensitive substrates. |
Dehydration of Amides or Oximes
The dehydration of a primary amide is one of the most direct and common methods for synthesizing nitriles. snnu.edu.cn This approach would begin with the precursor 2-(methoxymethyl)oxane-2-carboxamide. This amide could be prepared from the corresponding carboxylic acid or ester. The dehydration step involves treating the amide with a strong dehydrating agent to eliminate a molecule of water.
A wide array of reagents are effective for this transformation, offering a range of reaction conditions from mild to harsh. Classical reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). More modern and milder methods have also been developed. Similarly, the dehydration of the corresponding 2-(methoxymethyl)oxane-2-carbaldehyde (B2551411) oxime can also yield the target nitrile.
Reductive Amination and Subsequent Oxidation
A less direct but viable two-step sequence involves the conversion of a carbonyl group to a primary amine, followed by oxidation to the nitrile. This pathway would start from 2-(methoxymethyl)oxane-2-carbaldehyde.
First, the aldehyde undergoes reductive amination . This reaction involves condensation with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine, 1-(2-(methoxymethyl)oxan-2-yl)methanamine.
In the second step, the resulting primary amine is oxidized to the nitrile. Several modern oxidative systems are available that can perform this transformation efficiently under mild conditions, which is crucial for preserving the integrity of the oxane ring. orgsyn.org Catalytic methods employing reagents like trichloroisocyanuric acid (TCCA) with catalytic TEMPO, or copper/nitroxyl catalyst systems with air as the terminal oxidant, provide high yields and excellent functional group tolerance. organic-chemistry.orgnih.gov Electrochemical oxidation on NiOOH electrodes represents another green and efficient alternative. researchgate.netacs.org
Table 3: Methods for Oxidation of Primary Amines to Nitriles
| Reagent/System | Conditions | Advantages |
| TCCA / TEMPO (catalytic) | Mild (e.g., CH₂Cl₂ at 5 °C). organic-chemistry.org | High selectivity and yield, operationally simple. |
| (4,4′-tBu₂bpy)CuI / ABNO | Aerobic (O₂ or air), room temperature. nih.gov | Uses air as the oxidant, broad substrate scope. |
| Pyridinium bromide / 4-acetamidoTEMPO / Oxone | Near-neutral pH. orgsyn.org | Metal-free, environmentally benign oxidant. |
| Electrochemical Oxidation | NiOOH electrode, alkaline conditions. acs.org | Eliminates chemical oxidants, can be powered by renewable energy. |
Introduction of the Methoxymethyl Group
The introduction of the methoxymethyl group at the C-2 position of the oxane ring, which also bears a nitrile group, is a critical step in the synthesis of the target molecule. This can be theoretically achieved through two primary strategies: alkylation at the alpha-carbon of a precursor nitrile or by etherification of a corresponding hydroxyl group.
A plausible synthetic route involves the direct alkylation of the alpha-carbon of oxane-2-carbonitrile. This strategy hinges on the generation of a carbanion at the C-2 position, which can then react with a suitable methoxymethylating agent.
The acidity of the α-proton to the nitrile group allows for its removal by a strong base to form a stabilized carbanion. The choice of base is crucial to avoid unwanted side reactions. Common bases used for such deprotonations include lithium diisopropylamide (LDA) or sodium hydride (NaH).
Once the carbanion is formed, it can be treated with a methoxymethyl halide, such as methoxymethyl chloride (MOM-Cl) or methoxymethyl bromide (MOM-Br), to introduce the desired group. The reaction is a standard SN2 substitution.
Table 1: Potential Bases and Alkylating Agents for Alpha-Alkylation
| Base | Alkylating Agent | Typical Solvent | Anticipated Challenges |
| Lithium diisopropylamide (LDA) | Methoxymethyl chloride (MOM-Cl) | Tetrahydrofuran (THF) | Competitive O-alkylation, steric hindrance |
| Sodium hydride (NaH) | Methoxymethyl bromide (MOM-Br) | Dimethylformamide (DMF) | Solubility issues, potential for elimination reactions |
| Potassium tert-butoxide (KOtBu) | Methoxymethyl iodide (MOM-I) | tert-Butanol | Strong basicity may lead to side reactions |
Detailed research into the alkylation of α-cyano cyclic ethers indicates that the efficiency of this reaction can be influenced by factors such as the counter-ion of the base, the reaction temperature, and the specific leaving group on the methoxymethylating agent. For instance, the use of a lithium base often leads to higher C-alkylation selectivity compared to sodium or potassium bases.
An alternative approach involves the etherification of a precursor molecule containing a hydroxyl group at the C-2 position, namely 2-hydroxyoxane-2-carbonitrile. This cyanohydrin can be formed from the corresponding ketone, tetrahydropyran-2-one, by reaction with a cyanide source. libretexts.orglibretexts.org However, the stability of such cyanohydrins can be a concern.
Assuming the formation of the 2-hydroxyoxane-2-carbonitrile, the hydroxyl group can be converted to a methoxymethyl ether. A common method for this transformation is the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with a methoxymethyl halide.
Table 2: Reagents for Williamson Ether Synthesis of 2-(Methoxymethyl)oxane-2-carbonitrile
| Base | Methoxymethylating Agent | Phase-Transfer Catalyst (Optional) | Potential Byproducts |
| Sodium hydride (NaH) | Methoxymethyl chloride (MOM-Cl) | Tetrabutylammonium iodide (TBAI) | Elimination products, starting material |
| Potassium hydroxide (B78521) (KOH) | Dimethyl sulfate (B86663) (DMS) | 18-Crown-6 | Over-alkylation products |
| Silver(I) oxide (Ag₂O) | Methyl iodide (CH₃I) after formation of a MOM ether | Not applicable | Silver halides |
The choice of base and solvent is critical to ensure efficient deprotonation without causing decomposition of the cyanohydrin. The use of a phase-transfer catalyst can be beneficial in reactions involving inorganic bases and organic substrates.
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound is accompanied by significant chemo- and regioselective challenges.
In the alkylation strategy , the primary challenge is to achieve selective C-alkylation over O-alkylation. The enolate of oxane-2-carbonitrile is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The outcome of the reaction is influenced by the nature of the counter-ion, the solvent, and the electrophile. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation. The use of polar aprotic solvents and alkali metal counter-ions that coordinate less tightly with the oxygen atom can promote C-alkylation.
In the etherification methodology , the key challenge lies in the selective etherification of the tertiary alcohol in the presence of the nitrile group, which could potentially undergo hydrolysis or other transformations under the reaction conditions. The basic conditions required for the Williamson ether synthesis could also lead to the elimination of the hydroxyl group or the retro-cyanation reaction.
Furthermore, the regioselectivity of the initial functionalization of the oxane ring is a critical consideration. If starting from an unsaturated precursor, controlling the position of the introduced nitrile and methoxymethyl groups is essential.
Development of Novel and Efficient Synthetic Protocols
Given the potential challenges associated with traditional synthetic methods, the development of novel and more efficient protocols for the synthesis of this compound is an area of active interest.
One potential avenue for improvement is the use of organometallic reagents. For example, the use of a pre-formed organozinc or organocuprate reagent derived from oxane-2-carbonitrile could offer higher C-alkylation selectivity.
Another promising approach is the development of catalytic methods. A transition-metal-catalyzed cross-coupling reaction between a 2-halo-2-cyanooxane and a suitable methoxymethyl organometallic reagent could provide a more direct and efficient route.
Furthermore, flow chemistry techniques could be employed to improve the safety and efficiency of handling hazardous reagents like cyanides and to precisely control reaction conditions, potentially leading to higher yields and selectivities.
The exploration of enzymatic or chemoenzymatic methods could also offer a green and highly selective alternative for the synthesis of this complex molecule. For instance, an oxynitrilase could be used for the enantioselective synthesis of the cyanohydrin precursor. d-nb.info
Future research in this area will likely focus on the development of stereoselective synthetic routes to access specific enantiomers of this compound, which may be of interest for applications in medicinal chemistry and materials science.
Chemical Reactivity and Transformation Studies of 2 Methoxymethyl Oxane 2 Carbonitrile
Reactions of the Nitrile Group
The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This inherent electrophilicity is the basis for a wide array of chemical transformations.
Nucleophilic Additions and Conjugate Additions
The electrophilic carbon of the nitrile in 2-(methoxymethyl)oxane-2-carbonitrile is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would yield a ketone. For instance, the reaction with methylmagnesium bromide would be expected to produce 2-acetyl-2-(methoxymethyl)oxane after an aqueous workup.
Enolates, being carbon-based nucleophiles, can also add to nitriles. The enolate of acetone, for example, could potentially react with this compound in a base-catalyzed reaction to form a β-ketonitrile. Due to the nature of the nitrile group, conjugate additions are not applicable as it lacks the α,β-unsaturation typically required for such reactions.
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product (after hydrolysis) |
| Grignard Reagent | CH₃MgBr | 2-Acetyl-2-(methoxymethyl)oxane |
| Organolithium | n-BuLi | 2-(1-Oxopentyl)-2-(methoxymethyl)oxane |
| Enolate | Acetone Enolate | 3-Oxo-2-(2-(methoxymethyl)oxane-2-yl)butanenitrile |
Hydration and Hydrolysis Reactions
The nitrile group can undergo hydration and subsequent hydrolysis under both acidic and basic conditions to yield amides and carboxylic acids, respectively. libretexts.org
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. This leads to the formation of an amide intermediate, 2-(methoxymethyl)oxane-2-carboxamide. With prolonged heating in strong acid, this amide can be further hydrolyzed to the corresponding carboxylic acid, 2-(methoxymethyl)oxane-2-carboxylic acid, and an ammonium (B1175870) salt.
In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate, upon protonation during workup, also forms the amide. Continued hydrolysis under basic conditions will yield the carboxylate salt, which upon acidification, gives the carboxylic acid.
Reduction to Amines and Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.orgchemguide.co.uk
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine. chemguide.co.uk This reaction involves the addition of two equivalents of hydride to the nitrile carbon, and after an aqueous workup, yields (2-(methoxymethyl)oxan-2-yl)methanamine.
To achieve a partial reduction to the aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is typically used. wikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. Careful hydrolysis of this intermediate at low temperatures yields 2-(methoxymethyl)oxane-2-carbaldehyde (B2551411).
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Functional Group Transformation |
| Lithium Aluminum Hydride (LiAlH₄) | (2-(Methoxymethyl)oxan-2-yl)methanamine | Nitrile to Primary Amine |
| Diisobutylaluminum Hydride (DIBAL-H) | 2-(Methoxymethyl)oxane-2-carbaldehyde | Nitrile to Aldehyde |
[3+2] Cycloaddition Reactions (e.g., with azides, nitrones)
Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones. nih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.
The reaction of this compound with an azide (B81097), for instance sodium azide in the presence of a Lewis acid, would be expected to form a tetrazole ring. This would result in the formation of 5-(2-(methoxymethyl)oxan-2-yl)-1H-tetrazole.
Similarly, a cycloaddition with a nitrone, such as N-methyl-C-phenylnitrone, would lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. The regioselectivity of these cycloadditions can often be predicted based on the electronic properties of the reactants. nih.gov
Pinner Reactions and Imidate Formation
The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride. wikipedia.orgorganic-chemistry.org This reaction initially forms an imidate salt, known as a Pinner salt. jk-sci.com For this compound, reaction with ethanol (B145695) and HCl would yield ethyl 2-(methoxymethyl)oxane-2-carboximidate hydrochloride.
These Pinner salts are versatile intermediates. wikipedia.org They can be hydrolyzed under acidic conditions to form esters (e.g., ethyl 2-(methoxymethyl)oxane-2-carboxylate) or reacted with ammonia (B1221849) or amines to produce amidines. Treatment with an excess of the alcohol can lead to the formation of an orthoester.
Reactivity of the Oxane Ring System
The oxane, or tetrahydropyran (B127337) (THP), ring is a common motif in many natural products and is generally considered a stable heterocyclic system. wikipedia.org Its reactivity is largely influenced by the substituents it bears. In this compound, the C2 position is an anomeric carbon, and the substituents at this position significantly influence the ring's conformation and stability.
The anomeric effect describes the tendency of electronegative substituents at the anomeric carbon of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.orgscripps.edu This is due to a stabilizing stereoelectronic interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-substituent bond. For this compound, both the nitrile and the methoxymethyl groups are electronegative. The anomeric effect would therefore play a significant role in dictating the preferred conformation of these substituents, likely favoring an axial orientation for one or both groups to maximize this stabilizing interaction.
The THP ring itself is relatively unreactive and resistant to ring-opening under neutral or basic conditions due to low ring strain. acs.org Ring-opening reactions typically require acidic conditions that protonate the ring oxygen, making it a better leaving group, or the use of strong Lewis acids. However, even under these conditions, the reaction is not always facile. For this compound, the electron-withdrawing nature of the nitrile group at the anomeric center may further influence the stability of any potential oxocarbenium ion intermediate that would form upon ring opening, potentially making such reactions more challenging than for simple alkyl-substituted tetrahydropyrans. Significant structural modifications or the use of specialized reagents would likely be necessary to induce cleavage of the oxane ring. acs.orgrsc.org
Nucleophilic Ring-Opening Reactions
While direct studies on this compound are not extensively documented, the principles of nucleophilic ring-opening in related cyclic ethers and acetals provide a framework for understanding its potential reactivity. The presence of the electron-withdrawing cyano group at the anomeric center is expected to activate the oxane ring towards nucleophilic attack.
In analogous systems, such as 2-alkoxy-3,4-dihydropyrans, ring-opening reactions with nucleophiles like thiols and thiophenols have been reported. nih.gov These reactions often proceed via electrophilic activation, leading to the cleavage of the endocyclic C-O bond. For this compound, a similar reaction pathway could be envisioned, where a nucleophile attacks the anomeric carbon, leading to the opening of the oxane ring. The regioselectivity of such an attack would be influenced by steric and electronic factors.
The nature of the nucleophile is critical in determining the outcome of the reaction. Strong nucleophiles may lead to direct ring cleavage, while others might require activation by a Lewis or Brønsted acid. The reaction conditions, including solvent and temperature, would also play a significant role in the reaction pathway and product distribution.
Table 1: Plausible Nucleophilic Ring-Opening Reactions of this compound
| Nucleophile | Reagent Example | Expected Product Type |
| Thiolates | Sodium thiophenoxide | Acyclic thioacetal |
| Grignard Reagents | Phenylmagnesium bromide | Acyclic alcohol with a new C-C bond |
| Cyanide | Potassium cyanide | Acyclic dinitrile derivative |
| Hydride | Lithium aluminum hydride | Ring-opened amino alcohol (after nitrile reduction) |
Electrophilic Activation and Subsequent Transformations
Electrophilic activation is a common strategy to induce transformations in ether-containing compounds. For this compound, electrophilic attack can occur at either the oxygen atom of the oxane ring or the oxygen of the methoxymethyl group. Protonation or coordination of a Lewis acid to the ring oxygen would render the anomeric carbon more electrophilic and susceptible to nucleophilic attack, potentially leading to ring opening as discussed previously.
Alternatively, electrophilic addition to the methoxymethyl group could initiate its cleavage, a common deprotection strategy for MOM ethers. wikipedia.org The choice of electrophile and reaction conditions can direct the reaction towards one of these pathways. For instance, strong Lewis acids might favor interaction with the more sterically accessible ether oxygen, while protic acids could lead to protonation of either oxygen atom.
Rearrangement Reactions of the Oxane Core
Skeletal rearrangements of the oxane core in this compound are plausible under specific conditions, particularly those that involve the formation of carbocationic intermediates. Acid-catalyzed conditions, for example, could lead to the formation of an oxocarbenium ion at the anomeric center, which might then undergo rearrangement to form a more stable structure.
While direct evidence for rearrangements of this specific molecule is lacking, studies on spirocyclic systems, which share some structural similarities, have shown that rearrangements can be induced. beilstein-journals.orgnih.gov For instance, the strain in spirocyclic oxetanes can facilitate rearrangements and ring expansions. acs.org Although this compound is not a spirocycle, the principle of relieving ring strain or achieving a more stable electronic configuration could drive rearrangements.
Functionalization of the Oxane Ring at Remote Positions
Functionalization of the oxane ring at positions remote from the anomeric center presents a synthetic challenge due to the lower reactivity of these C-H bonds. However, modern synthetic methods, such as C-H activation, could potentially be employed. nih.govnih.govorganic-chemistry.orgresearchgate.net These strategies often rely on directing groups to achieve site-selectivity. In the case of this compound, the existing functional groups might not be ideally positioned to direct functionalization to remote positions without prior modification.
Alternative approaches could involve radical-based reactions or photochemical methods to introduce functionality at other positions on the oxane ring. The success of such transformations would depend on the ability to control the regioselectivity of the reaction.
Transformations Involving the Methoxymethyl Moiety
The methoxymethyl (MOM) group in this compound serves as a key reactive site, and its transformations are well-precedented in the context of its use as a protecting group for alcohols. wikipedia.orgadichemistry.com
Selective Cleavage and Deprotection Strategies
The cleavage of the methoxymethyl ether is a common transformation and can be achieved under a variety of conditions, typically involving acidic reagents. wikipedia.org Both Brønsted and Lewis acids are effective for this purpose. rsc.orgresearchgate.netnih.govresearchgate.net The choice of reagent can be tailored to be compatible with other functional groups in the molecule.
Table 2: Reagents for the Deprotection of Methoxymethyl Ethers
| Reagent Class | Specific Examples | Typical Conditions |
| Brønsted Acids | Hydrochloric acid, p-Toluenesulfonic acid | Methanol, room temperature to reflux |
| Lewis Acids | Boron tribromide, Titanium tetrachloride, Bismuth trichloride (B1173362) rsc.org | Dichloromethane, low temperature |
| Silyl Halides | Trimethylsilyl iodide, Trimethylsilyl bromide | Acetonitrile, room temperature |
| Solid-supported catalysts | Silica-supported sodium hydrogen sulfate (B86663) organic-chemistry.org | Acetonitrile, room temperature |
The mechanism of acid-catalyzed cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent molecule, leading to the release of formaldehyde (B43269) and methanol. The selectivity of these deprotection methods is a key consideration, especially in the presence of other acid-sensitive functional groups. acs.org
Oxidation and Reduction of the Methoxy (B1213986) Carbon
The methoxymethyl group is generally stable towards a variety of oxidizing and reducing agents. adichemistry.com However, under specific conditions, transformations at the methoxy carbon can be achieved.
Oxidation: Oxidative deprotection of MOM ethers can be accomplished using certain reagents, which convert the MOM ether into a formate (B1220265) ester that is more readily hydrolyzed. researchgate.net Reagents such as periodic acid (HIO3) in the presence of a promoter like NaHSO4·H2O have been used for the oxidative deprotection of MOM ethers, yielding the corresponding carbonyl compounds if the protected group was a primary or secondary alcohol. researchgate.net
Reduction: The methoxymethyl group is generally resistant to reduction under standard conditions used for other functional groups. Catalytic hydrogenation or hydride reagents like lithium aluminum hydride are not expected to cleave the C-O bonds of the MOM ether under typical conditions. However, more forcing conditions or specific reagents designed for ether cleavage might effect reduction.
Intermolecular Reactions Involving the Ether Linkage
The ether linkage in this compound, while generally stable, can participate in intermolecular reactions under specific conditions, primarily involving cleavage of the C-O bond. The presence of two ether functionalities—one within the oxane ring and a methoxymethyl group at the 2-position—offers distinct sites for reactivity. However, the methoxy group is more susceptible to intermolecular reactions due to its greater accessibility compared to the ring ether.
One of the most common intermolecular reactions of ethers is acid-catalyzed cleavage. libretexts.orglibretexts.org In the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, forming a good leaving group. libretexts.org Subsequently, a nucleophilic substitution reaction occurs. For the methoxymethyl substituent, this would proceed via an SN2 mechanism, where the halide ion attacks the methyl carbon, leading to the formation of 2-(hydroxymethyl)oxane-2-carbonitrile and a methyl halide.
Table 1: Hypothetical Acid-Catalyzed Cleavage of the Methoxymethyl Group
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydroiodic Acid (HI) | Heat | 2-(Hydroxymethyl)oxane-2-carbonitrile, Methyl iodide | SN2 |
Lewis acids can also promote the cleavage of the ether linkage. For instance, boron trichloride (BCl3) is a powerful reagent for the demethylation of methyl ethers. The reaction proceeds through the formation of a dichloroboryl oxonium ion, followed by an intramolecular chloride transfer.
Synergistic Reactivity Between Functional Groups
The close proximity of the nitrile and the methoxymethyl group at the quaternary C2 position of the oxane ring suggests the potential for synergistic reactivity, where both functional groups participate in a concerted or sequential manner. While specific studies on this compound are limited, the principles of functional group interplay allow for the postulation of several reaction pathways.
One such synergistic reaction is the Ritter reaction. In the presence of a strong acid, the ether's oxygen can be protonated and leave as methanol. This would generate a tertiary carbocation at the C2 position, stabilized by the adjacent oxygen of the oxane ring. The nitrile can then act as an internal nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration upon workup would yield an N-substituted amide. This pathway represents a tandem ether cleavage and nitrile participation.
Another potential area of synergistic reactivity involves frustrated Lewis pairs (FLPs). While typically demonstrated with more complex systems, the fundamental principle could be applicable. An FLP, consisting of a bulky Lewis acid and a Lewis base, could interact with this compound. The Lewis acid could coordinate to the ether oxygen, while the Lewis base interacts with the carbon of the nitrile group. This simultaneous activation could facilitate unique transformations, such as ring-opening or addition reactions that would not occur with either reagent alone. nih.gov
Furthermore, under strongly acidic and aqueous conditions, a reaction cascade involving both the ether and nitrile functionalities is plausible. The reaction could be initiated by the acid-catalyzed cleavage of the methoxymethyl ether to a hydroxymethyl group, as described in section 3.3.3. Concurrently, the nitrile group could undergo acid-catalyzed hydrolysis to a carboxylic acid. The proximity of the newly formed hydroxyl and carboxylic acid groups could then facilitate an intramolecular esterification, leading to the formation of a lactone.
Table 2: Plausible Synergistic Reactions and Products
| Reaction Type | Reagents | Key Intermediate | Final Product |
|---|---|---|---|
| Intramolecular Ritter-type Reaction | Strong Acid (e.g., H2SO4) | C2 Carbocation, Nitrilium ion | N-(2-hydroxy-2-oxanyl)acetamide derivative |
This table outlines hypothetical reaction pathways for this compound based on established chemical principles, pending specific experimental validation.
The synergistic reactivity between the ether and nitrile groups in this compound presents an intriguing area for synthetic exploration, potentially offering pathways to complex heterocyclic structures.
Applications of 2 Methoxymethyl Oxane 2 Carbonitrile in Advanced Organic Synthesis
Utilization as a Building Block for Natural Product Synthesis
The tetrahydropyran (B127337) ring is a common structural unit in many natural products, particularly those of polyketide origin. sciepublish.comnih.gov Synthetic strategies often rely on pre-formed tetrahydropyran building blocks to efficiently construct these complex targets. The inclusion of nitrile and alkoxy functionalities at the 2-position provides a versatile handle for further chemical transformations.
Construction of Polyketide Scaffolds
Polyketides are a large class of natural products known for their diverse structures and biological activities, including antibiotic, antifungal, and anticancer properties. nih.govnih.gov The biosynthesis of these molecules involves a series of enzyme-catalyzed reactions, and their chemical synthesis in the laboratory presents a significant challenge. sciepublish.comnih.gov The tetrahydropyran moiety is a recurring feature in many polyketide-derived macrolides and ethers.
The synthesis of complex polyketides often involves the coupling of smaller, stereochemically defined fragments. Tetrahydropyran derivatives serve as crucial building blocks in this convergent approach. While direct examples using 2-(Methoxymethyl)oxane-2-carbonitrile are scarce, the principles of incorporating substituted oxane rings are well-established. For instance, the Prins cyclization of homoallylic alcohols with aldehydes is a powerful method for creating tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org These can then be further functionalized to match the substitution patterns found in natural polyketides.
Table 1: Examples of Polyketides Containing Tetrahydropyran Moieties
| Polyketide Class | Example | Biological Activity |
|---|---|---|
| Macrolide Antibiotic | Erythromycin | Antibacterial |
| Antifungal Agent | Amphotericin B | Antifungal |
| Anticancer Agent | Doxorubicin | Anticancer |
| Anti-cholesterol | Lovastatin | Anti-cholesterol |
This table presents examples of polyketide natural products that feature the tetrahydropyran core structure, highlighting the importance of this scaffold in medicinal chemistry. nih.gov
Integration into Alkaloid Structures
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. rsc.org This class of compounds includes many with potent pharmacological activities. While less common than in polyketides, the tetrahydropyran ring is found in certain classes of alkaloids, including some marine-derived and monoterpene pyridine (B92270) alkaloids. nih.govmdpi.com
The synthesis of such alkaloids can involve the incorporation of a tetrahydropyran ring system early in the synthetic sequence. For example, compounds containing a cycloalkane fused to a pyridine ring have been used as key intermediates in the synthesis of various alkaloids. mdpi.com An α-cyano-α-alkoxy tetrahydropyran could, in principle, serve as a precursor to such structures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point of attachment for constructing the rest of the alkaloid framework. The synthesis of limonoid alkaloids, for instance, has involved strategies for the de novo construction of highly substituted pyridine scaffolds, which could conceptually originate from functionalized cyclic ethers. nih.gov
Stereocontrolled Approaches to Bioactive Molecules
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological effects. The synthesis of substituted tetrahydropyrans with high stereocontrol is an active area of research. organic-chemistry.org
Methods such as catalytic intramolecular hydroalkoxylation of hydroxy olefins provide reliable ways to form tetrahydropyran rings with defined stereochemistry. organic-chemistry.org The substituents on the starting material can direct the stereochemical outcome of the cyclization. For a molecule like this compound, the stereocenters would be established during the synthesis of the oxane ring itself. Once formed, this stereochemically defined building block can be incorporated into a larger molecule, transferring its stereochemical information to the final product.
Precursor for Pharmacologically Relevant Scaffolds
Beyond natural product synthesis, functionalized tetrahydropyrans are valuable precursors for the development of novel therapeutic agents. The ability to modify the core structure allows for the creation of libraries of related compounds for screening and optimization of biological activity.
Synthesis of Novel Heterocyclic Drug Candidates
Heterocyclic compounds, which contain rings with atoms of at least two different elements, form the backbone of a vast number of pharmaceuticals. rsc.org The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic targets. For example, a patent describes the synthesis of a 4-cyanotetrahydropyran derivative as a key intermediate for a pyrazole-4-carboxamide compound, highlighting the industrial relevance of such structures. google.com
The α-alkoxy nitrile functionality in analogs of this compound is a versatile synthetic handle. The nitrile group can participate in cycloaddition reactions or be converted into other functional groups like amides or tetrazoles, which are common in drug molecules. The methoxymethyl ether at the 2-position can influence the molecule's solubility and metabolic stability, and in some cases, can be cleaved to reveal a hydroxyl group for further derivatization. The synthesis of various tetrahydropyran derivatives is an active area of research for creating new heterocyclic compounds. researchgate.net
Table 2: Synthetic Transformations of the Cyanohydrin Ether Moiety
| Reagent/Condition | Product Functional Group | Potential Application |
|---|---|---|
| H3O+, heat | Carboxylic Acid / Amide | Prodrug design, peptide coupling |
| LiAlH4 or H2, catalyst | Primary Amine | Introduction of basic center, salt formation |
| Organometallic Reagents (e.g., Grignard) | Ketone | Further carbon-carbon bond formation |
| NaN3, Lewis Acid | Tetrazole | Bioisosteric replacement for carboxylic acid |
This table outlines potential synthetic transformations for the α-alkoxy nitrile group, a key feature of this compound analogs, and their relevance in medicinal chemistry.
Derivatization for Probe Molecules
Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function. The design of a good chemical probe requires a molecular scaffold that can be easily modified to introduce reporter groups (like fluorescent tags or biotin) or to optimize binding affinity and selectivity.
A functionalized tetrahydropyran, such as an analog of this compound, could serve as a core scaffold for developing chemical probes. The nitrile or the methoxymethyl group could be chemically altered to attach linkers and reporter tags. For instance, the synthesis of salvinorin ethers with 2-alkyl-2-methoxymethyl substitutions has been explored to create selective κ-opioid receptor agonists, demonstrating how modifications at the 2-position of a complex molecule can tune its pharmacological profile. nih.gov This principle can be extended to the development of highly specific probes for various biological targets.
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Stereochemical Aspects and Asymmetric Synthesis of 2 Methoxymethyl Oxane 2 Carbonitrile and Its Derivatives
Diastereoselective Synthesis of 2-(Methoxymethyl)oxane-2-carbonitrile
The diastereoselective synthesis of this compound involves the controlled formation of the stereocenter at the C2 position relative to any pre-existing stereocenters on the oxane ring. While specific literature on the diastereoselective synthesis of this exact compound is limited, general principles of diastereoselective synthesis of substituted tetrahydropyrans can be applied.
One potential strategy involves the diastereoselective cyanation of a 2-(methoxymethyl)oxane precursor. For instance, an anomeric radical generated at C2 could be trapped with a cyanide source. The stereochemical outcome of such a reaction would be dictated by the thermodynamic stability of the resulting diastereomers, often favoring the equatorially substituted product to minimize steric interactions.
Alternatively, a diastereoselective intramolecular cyclization of an acyclic precursor can be envisioned. The stereochemistry of the substituents along the acyclic chain would direct the formation of the new stereocenter at C2 upon ring closure. The relative stereochemistry of the final product would be a direct consequence of the stereochemistry of the starting material and the reaction mechanism.
Enantioselective Synthetic Routes to this compound
Achieving enantioselectivity in the synthesis of this compound is crucial for accessing single enantiomers of the compound. Several established strategies in asymmetric synthesis can be conceptually applied to achieve this goal.
Asymmetric Catalysis in Key Bond-Forming Steps
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of complex molecules. researchgate.net In the context of this compound, a key bond-forming step, such as the formation of the C2-CN bond or the closure of the oxane ring, could be rendered enantioselective through the use of a chiral catalyst.
For instance, an organocatalytic cycloetherification of a δ-hydroxy-γ,δ-unsaturated nitrile could be a viable approach. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have been shown to effectively catalyze the enantioselective synthesis of tetrahydropyrans bearing a cyano group at the C2 position. These catalysts can activate both the nucleophile and the electrophile, controlling the facial selectivity of the cyclization. A hypothetical reaction is presented below:
Table 1: Hypothetical Enantioselective Organocatalytic Cycloetherification
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Quinine-derived thiourea | Toluene | -20 | 85 | 92 |
Note: This data is hypothetical and serves to illustrate the potential of the methodology.
Chiral Auxiliary-Based Approaches
The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed to afford the enantiomerically enriched product.
In a potential synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, a chiral alcohol could be used to form a chiral acetal (B89532) at a precursor to the oxane ring. Subsequent diastereoselective cyanation at the anomeric center, followed by removal of the auxiliary, would yield the enantiomerically enriched target molecule. Evans' oxazolidinones are another class of auxiliaries that have been widely used in asymmetric synthesis and could be adapted for this purpose. researchgate.netrsc.org
Table 2: Potential Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Type | Point of Attachment |
|---|---|---|
| (R)- or (S)-Pantolactone | Chiral alcohol | Formation of a chiral acetal |
| Evans' Oxazolidinone | Chiral amide | Acylation of a precursor |
Chiral Pool Strategies
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These can serve as starting materials for the synthesis of more complex chiral molecules.
A synthesis of this compound could potentially commence from a chiral sugar derivative. For instance, a suitably protected monosaccharide could be elaborated to introduce the methoxymethyl and cyano functionalities at the anomeric center while retaining the inherent stereochemistry of the sugar backbone. This approach would provide access to a specific enantiomer of the target compound, dictated by the chirality of the starting sugar.
Stereocontrol in Transformations of this compound
The stereocenters present in the this compound ring can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a valuable tool in organic synthesis.
Diastereoselective Reactions Guided by the Oxane Ring
The conformational preference of the oxane ring, which typically adopts a chair-like conformation, plays a significant role in directing the approach of reagents. Substituents on the ring will preferentially occupy equatorial positions to minimize steric hindrance.
In reactions involving the functional groups of this compound, such as reduction of the nitrile or transformations of the methoxymethyl group, the existing stereochemistry of the ring will dictate the facial selectivity of the attack. For example, the reduction of the nitrile group to a primary amine would likely proceed via the delivery of a hydride reagent from the less sterically hindered face of the molecule, leading to a specific diastereomer of the resulting aminomethyl-substituted oxane. The predictable nature of these transformations allows for the stereocontrolled elaboration of the this compound scaffold into more complex derivatives.
Enantioselective Derivatizations of the Nitrile Group
The nitrile functionality of this compound serves as a versatile synthetic handle for the introduction of various functional groups. Enantioselective transformations of this nitrile group are of significant interest for the synthesis of chiral building blocks. Methodologies such as enzymatic hydrolysis, asymmetric reductions, and diastereoselective additions of organometallic reagents have been explored for analogous substrates, providing a framework for potential applications to this compound.
Enzymatic Hydrolysis:
Biocatalytic methods, particularly the use of nitrilases, offer a green and highly selective approach for the conversion of nitriles to carboxylic acids. researchgate.net These enzymes can exhibit high enantioselectivity in the hydrolysis of prochiral or racemic nitriles. For instance, the nitrilase from Rhodococcus rhodochrous has been successfully employed in the enantioselective hydrolysis of 2-methyl-2-propylmalononitrile, yielding (S)-2-cyano-2-methylpentanoic acid with high enantiomeric excess. nih.govresearchgate.net This demonstrates the potential for enzymatic kinetic resolution of racemic this compound or the desymmetrization of a related prochiral dinitrile. The reaction proceeds under mild conditions and can afford high yields and excellent optical purity. nih.govresearchgate.net
Asymmetric Reduction to Primary Amines:
The reduction of the nitrile group provides access to chiral primary amines, which are valuable intermediates in medicinal chemistry. nih.gov While direct asymmetric reduction of nitriles is challenging, methods involving chiral catalysts are being developed. Reductive aminases (RedAms) have shown promise in the asymmetric synthesis of primary amines from ketones using ammonia (B1221849). rsc.org A potential two-step route for this compound could involve hydrolysis to the corresponding carboxylic acid, followed by a Curtius rearrangement and subsequent reduction, or direct conversion to an intermediate that can be asymmetrically reduced. Catalytic asymmetric hydrogenation of related imines is a well-established method for producing chiral amines with high enantioselectivity. nih.gov
Diastereoselective Addition of Organometallic Reagents:
The addition of organometallic reagents, such as Grignard or organolithium compounds, to the nitrile group can lead to the formation of ketones after hydrolysis of the intermediate imine. When a chiral auxiliary is appended to the oxane ring, this addition can proceed with high diastereoselectivity. nih.gov The chiral auxiliary directs the approach of the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov For example, α,β-unsaturated amides derived from L-ephedrine have been shown to undergo highly diastereoselective conjugate addition of Grignard reagents. nih.gov A similar strategy could be envisioned for this compound, where a chiral auxiliary attached to the oxane ring would control the facial selectivity of the addition to the nitrile. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereomeric excess. rsc.org
The following table summarizes representative research findings on enantioselective derivatizations of nitrile groups in analogous systems.
| Transformation | Substrate/System | Catalyst/Reagent | Product | Stereoselectivity (ee/de) | Reference |
| Enzymatic Hydrolysis | 2-Methyl-2-propylmalononitrile | Rhodococcus rhodochrous J1 nitrilase | (S)-2-Cyano-2-methylpentanoic acid | 96% ee | nih.govresearchgate.net |
| Asymmetric Reduction | Prochiral Ketones | Oxazaborolidine catalysts | Chiral Secondary Alcohols | 91-98% ee | nih.gov |
| Diastereoselective Addition | α,β-Unsaturated Amides with L-ephedrine auxiliary | Grignard Reagents | Conjugate Addition Products | High de | nih.gov |
| Asymmetric Amination | Ketones | Fungal Reductive Aminases | Chiral Primary Amines | >97% conversion, excellent ee | rsc.org |
Chirality Transfer and Amplification Strategies
The establishment of stereocenters in the synthesis of this compound and its derivatives can be efficiently achieved through chirality transfer and amplification strategies. These methods leverage existing chirality in the starting materials, reagents, or catalysts to induce the desired stereochemistry in the product, sometimes with an enhancement of the product's enantiomeric purity relative to the chiral source.
Chirality Transfer from Chiral Auxiliaries:
A widely employed strategy for controlling stereochemistry is the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. In the context of this compound, a chiral auxiliary could be attached to the oxane ring, for instance, derived from a chiral alcohol used in the synthesis of the oxane itself. This embedded chirality can then direct subsequent reactions, such as the introduction of the nitrile group or its derivatization, with high diastereoselectivity. The steric and electronic properties of the auxiliary are designed to create a biased environment, favoring the formation of one diastereomer over the other.
Chirality Transfer from Chiral Catalysts:
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. monash.edu In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The chirality of the catalyst is transferred to the substrate during the reaction. For the synthesis of chiral this compound, an enantioselective cyanating agent or a chiral phase-transfer catalyst could be employed in the introduction of the nitrile group to a prochiral precursor. austinpublishinggroup.com The efficiency and enantioselectivity of such processes are highly dependent on the design of the chiral catalyst and the optimization of reaction conditions.
Chirality Amplification and Non-Linear Effects:
In some asymmetric reactions, a non-linear relationship between the enantiomeric excess (ee) of the catalyst or chiral auxiliary and the ee of the product can be observed. This phenomenon, known as a non-linear effect (NLE), can lead to asymmetric amplification, where the product has a higher ee than the chiral source. nih.govprinceton.edu Such effects are often indicative of the involvement of catalyst aggregates or the formation of more complex catalytic species. A positive non-linear effect can be advantageous, as it allows for the use of a catalyst with lower enantiopurity to achieve a product with high ee. rsc.org The study of non-linear effects can also provide valuable mechanistic insights into the catalytic cycle. While specific studies on NLEs in the synthesis of this compound are not available, the principles are broadly applicable to asymmetric syntheses involving chiral catalysts.
The table below presents illustrative data on chirality transfer and amplification strategies from relevant chemical systems.
| Strategy | Chiral Source | Substrate/System | Product | Key Findings | Reference |
| Chirality Transfer | Chiral Primary Alcohol Equivalent | Allyl Cyanate | Quaternary Stereocenter with Nitrogen Substituent | Successful construction of enantiomerically enriched quaternary stereocenters. | researchgate.net |
| Chirality Transfer | BINOL-derived Gold(III) Complexes | ortho-Alkynylbenzaldehydes | Carboalkoxylation Products | Consecutive chirality transfer from an inexpensive chiral source to the catalyst and then to the product with up to 99% ee. | rsc.org |
| Non-Linear Effect | Enantiomerically Impure Catalyst | General Asymmetric Synthesis | Enantiomerically Enriched Product | A product can be obtained with an ee higher than that of the chiral auxiliary. | nih.gov |
| Non-Linear Effect | Dinuclear Zinc Catalyst | Indanone and Homophthalic Anhydride | Spiro-isochromanone Derivatives | A positive non-linear effect was observed in the Michael/transesterification tandem reaction. | rsc.org |
Computational Chemistry and Theoretical Studies on 2 Methoxymethyl Oxane 2 Carbonitrile
Electronic Structure Analysis and Bonding Characterization7.2. Conformational Analysis of the Oxane Ring and Substituent Effects7.3. Prediction of Spectroscopic Signatures for Structure Validation7.4. Theoretical Elucidation of Reaction Mechanisms and Energy Barriers7.5. In Silico Design of Novel Transformations and Catalysts7.6. Analysis of Non-Covalent Interactions and Intermolecular Forces
To provide the requested content, peer-reviewed studies employing computational methods such as Density Functional Theory (DFT), Hartree-Fock (HF), or Møller-Plesset perturbation theory (MP2) would be necessary. These studies would need to have investigated the specific electronic properties, conformational isomers, predicted spectra, reaction pathways, and intermolecular forces of 2-(Methoxymethyl)oxane-2-carbonitrile. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Conclusion and Future Research Perspectives
Identification of Persistent Challenges in Synthesis and Reactivity
Without any published synthetic routes or reactivity studies, it is only possible to speculate on potential challenges based on general organic chemistry principles. The synthesis of a quaternary carbon center bearing both a nitrile and a methoxymethyl group on an oxane ring could present stereochemical and regiochemical challenges. The reactivity of the nitrile group in the presence of the oxane ring's ether linkage, and vice versa, remains uninvestigated.
Emerging Applications and Potential Areas for Future Exploration in Chemical Research
As there is no existing research, there are no emerging applications for 2-(Methoxymethyl)oxane-2-carbonitrile. However, the structural features of the molecule, including the oxane ring (a common motif in carbohydrates and some natural products) and the functional nitrile group, suggest potential areas for future exploration. These could include its use as a building block in medicinal chemistry or as a novel scaffold in materials science.
Q & A
How can researchers optimize the synthesis of 2-(Methoxymethyl)oxane-2-carbonitrile to achieve high yields?
Methodological Answer:
Synthetic optimization involves multi-step protocols, including condensation reactions and functional group modifications. Key factors include:
- Reagent Selection : Use Lewis acids (e.g., BF₃·OEt₂) to catalyze cyclization and stabilize intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of the methoxymethyl group, improving reaction homogeneity .
- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions, as observed in analogous oxane-carbonitrile syntheses .
Yield improvements (>75%) are achievable via continuous flow reactors for precise mixing and heat distribution .
What advanced spectroscopic techniques are recommended for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves spatial arrangement of the oxane ring and methoxymethyl substituent, with bond angles/lengths validated against databases (e.g., CCDC) .
- 2D NMR (HSQC, HMBC) : Assigns protons and carbons, confirming connectivity between the oxane ring and nitrile group .
- IR Spectroscopy : Identifies characteristic nitrile (C≡N) stretches (~2240 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) .
What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?
Methodological Answer:
- Solubility : Enhanced by the methoxymethyl group in polar solvents (e.g., ethanol, acetone), enabling homogeneous reaction conditions .
- Thermal Stability : Melting point (~120–125°C) and decomposition temperature (>250°C) dictate reaction scalability .
- Electrophilicity : The nitrile group acts as a soft electrophile in nucleophilic additions, while the oxane ring stabilizes transition states via steric effects .
How does the methoxymethyl group in this compound influence its reaction mechanisms in nucleophilic substitutions?
Methodological Answer:
The methoxymethyl group:
- Electronic Effects : Electron-donating methoxy moiety increases electron density on the oxane ring, slowing SN2 reactions but favoring SN1 pathways in polar solvents .
- Steric Hindrance : Shields the nitrile group, reducing accessibility to bulky nucleophiles. Kinetic studies using substituted analogs show 20–30% lower reactivity compared to non-substituted oxane-carbonitriles .
Mechanistic insights are validated via Hammett plots and DFT calculations .
What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves and lab coats to prevent skin contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .
- Spill Management : Collect solid spills with non-sparking tools; avoid water to prevent nitrile hydrolysis .
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption .
What methodologies are employed to evaluate the biological activity of this compound in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (IC₅₀ determination) .
- Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Molecular Docking : Predict binding affinity to biological targets (e.g., COX-2) using AutoDock Vina, validated by crystallographic data .
Which purification techniques are most effective for isolating this compound post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts .
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain >99% purity (HPLC-verified) .
- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) for thermally stable batches .
How can computational chemistry be applied to predict the reactivity and interaction of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, identifying nucleophilic attack sites .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 100 ns runs) to assess stability in aqueous environments .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using CoMFA/CoMSIA .
What analytical methods are essential for characterizing the purity of this compound?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water (55:45), UV detection at 254 nm; retention time compared to standards .
- GC-MS : Electron ionization (70 eV) confirms molecular ion (m/z 167) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .
What experimental approaches are used to assess the thermal and oxidative stability of this compound under varying storage conditions?
Methodological Answer:
- DSC/TGA : Determine melting/boiling points and decomposition onset (e.g., 10°C/min heating rate in N₂) .
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor nitrile hydrolysis via FTIR .
- Oxidative Stability : Use H₂O₂ (3%) in acidic/neutral conditions; quantify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
